5,5'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene
Overview
Description
5,5’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bithiophene is a boron-containing organic compound It is characterized by the presence of two thiophene rings connected by a bithiophene linkage, with boron atoms attached to the thiophene rings through dioxaborolane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bithiophene typically involves the following steps:
Formation of the bithiophene core: This can be achieved through the coupling of two thiophene units using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of boron groups: The bithiophene core is then reacted with bis(pinacolato)diboron in the presence of a base and a palladium catalyst to introduce the dioxaborolane groups at the 5,5’-positions of the bithiophene.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5,5’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The boron groups can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted bithiophene derivatives, depending on the reactants used.
Scientific Research Applications
5,5’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bithiophene has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors in field-effect transistors and organic photovoltaic cells.
Materials Science: Employed in the synthesis of conjugated polymers and small molecules for electronic applications.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes due to its electronic properties.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Mechanism of Action
The mechanism by which 5,5’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bithiophene exerts its effects is primarily through its electronic properties. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The boron atoms in the dioxaborolane groups can also interact with other molecules, facilitating various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bipyridine, 5,5’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Uniqueness
Compared to similar compounds, 5,5’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bithiophene is unique due to its bithiophene core, which provides distinct electronic properties. This makes it particularly valuable in applications requiring efficient charge transport and stability.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]thiophen-2-yl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28B2O4S2/c1-17(2)18(3,4)24-21(23-17)15-11-9-13(27-15)14-10-12-16(28-14)22-25-19(5,6)20(7,8)26-22/h9-12H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWXVHGWYCXJCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=C(S3)B4OC(C(O4)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28B2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449037 | |
Record name | 2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239075-02-6 | |
Record name | 2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the interaction with gold(I) alter the optical properties of 5,5′-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2′-bithiophene?
A1: The study demonstrates a significant shift in the absorption spectrum when 5,5′-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2′-bithiophene reacts with (triphenylphosphine)gold(I). The resulting digold complex exhibits a red-shifted absorption profile compared to both the original bithiophene compound and the starting boronate ester. [] This red shift is attributed to the interaction of vacant orbitals on the gold atoms with the frontier orbitals of the bithiophene, as revealed by density-functional theory (DFT) calculations. [] Essentially, the incorporation of gold(I) modifies the electronic structure of the molecule, leading to altered light absorption characteristics and a visually observable color change.
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